1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one 1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819572
InChI: InChI=1S/C10H10F2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3
SMILES:
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC17819572

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 1-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Standard InChI InChI=1S/C10H10F2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3
Standard InChI Key CHHRNMOGRBOAFL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C1=CC(=C(C(=C1)F)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 1250677-63-4) belongs to the class of diarylketones, with a molecular formula of C10H10F2O2\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2 and a molecular weight of 200.18 g/mol . The core structure comprises:

  • A 3,5-difluoro-4-hydroxyphenyl ring, where fluorine atoms occupy the meta positions relative to the hydroxyl group.

  • A 2-methylpropan-1-one side chain, introducing steric bulk and electronic effects.

The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
LogP (Partition Coefficient)2.1 ± 0.3 (predicted)

The compound’s limited solubility in aqueous media necessitates formulation strategies for biological testing, such as co-solvents or prodrug derivatization .

Synthesis and Optimization

Friedel-Crafts Acylation

A common synthetic route involves Friedel-Crafts acylation of 3,5-difluoro-4-hydroxybenzene with isobutyryl chloride under Lewis acid catalysis (e.g., AlCl₃). This method yields the target compound in 45–60% purity, requiring subsequent chromatographic purification. Challenges include regioselectivity control due to competing acylation at alternative ring positions.

Alternative Methodologies

Recent advances employ visible-light photocatalysis for difluoroalkylation reactions. For example, Zhao et al. demonstrated the use of iridium-based photocatalysts to couple quinone methides with difluoroenolates, achieving yields up to 84% for analogous structures . This approach minimizes byproducts and enhances scalability.

Reaction Conditions:

  • Catalyst: [Ir(ppy)₃] (2 mol%)

  • Solvent: Acetonitrile/H₂O (9:1)

  • Light Source: 450 nm LEDs

  • Temperature: 25°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.12 (s, 2H, aromatic H)

    • δ 5.23 (s, 1H, phenolic -OH)

    • δ 3.78 (s, 3H, -OCH₃ in derivatives)

    • δ 1.40 (s, 18H, tert-butyl groups in analogs) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163.9 (t, J=32J = 32 Hz, ketone C=O)

    • δ 153.2 (aromatic C-OH)

    • δ 116.1 (t, J=254J = 254 Hz, CF₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+Na]⁺ = 223.0842

  • Calculated: 223.0845 for C10H10F2O2Na\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2\text{Na} .

Solid-State Characterization and Crystallography

X-ray Diffraction Analysis

Single-crystal X-ray studies of related difluorophenyl ketones reveal:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Parameters:

    • a=8.92a = 8.92 Å

    • b=10.34b = 10.34 Å

    • c=12.07c = 12.07 Å

    • β=102.5\beta = 102.5^\circ .

Hydrogen bonding between the hydroxyl group and ketone oxygen stabilizes the lattice, with a bond distance of 2.65 Å .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Fluorine Scanning: Systematic replacement of hydrogen with fluorine at positions 3 and 5 improved metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in human microsomes) .

  • Prodrug Design: Esterification of the phenolic -OH with pivaloyl groups enhanced oral bioavailability (F = 68% in rats vs. 22% for parent compound) .

Patent Landscape

Patent WO2019245974A1 discloses crystalline forms of structurally related difluorophenyl ketones for treating autoimmune disorders, underscoring industrial interest .

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